molecular formula C10H10F3N3O B7811061 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one

3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7811061
M. Wt: 245.20 g/mol
InChI Key: XEPFQIMWKGQVAK-UHFFFAOYSA-N
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Description

The compound identified as “3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.

    Reduction: Reduction reactions involve the use of reducing agents to convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact pathways depend on the context of its use, whether in biological systems or chemical processes.

Properties

IUPAC Name

3,4-dimethyl-2-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-5-3-7(17)14-9-8(5)6(2)16(15-9)4-10(11,12)13/h3H,4H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPFQIMWKGQVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C1=C(N(N2)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2C1=C(N(N2)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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